(R)-2-(Naphthalen-2-yl)propanoic acid
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Overview
Description
(2R)-2-(naphthalen-2-yl)propanoic acid is a chiral compound with a naphthalene ring attached to a propanoic acid moiety. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(naphthalen-2-yl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-(naphthalen-2-yl)acrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (2R)-2-(naphthalen-2-yl)propanoic acid often employs similar asymmetric hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity and yield are optimized through rigorous control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 2-(naphthalen-2-yl)propanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(6-Methoxynaphthalen-2-yl)propanoic acid: Known for its use as an anti-inflammatory agent.
Naphthalene-2-carboxylic acid: A simpler analog with different chemical properties.
2-(naphthalen-2-yl)propanol: A reduced form with distinct reactivity.
Uniqueness
(2R)-2-(naphthalen-2-yl)propanoic acid is unique due to its chiral nature and the presence of both a naphthalene ring and a propanoic acid moiety. This combination imparts specific chemical and biological properties that are not found in its analogs.
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2R)-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
DKVIPUUJSKIQFZ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
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